molecular formula C7H14N2O B11799442 (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B11799442
M. Wt: 142.20 g/mol
InChI Key: VLVMRQREBYGIBY-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a chiral bicyclic piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This stereochemically defined scaffold is recognized for its role as a versatile building block in the synthesis of novel therapeutic agents, particularly as a core structure in compounds investigated for their calcium channel blocking activity . The rigid octahydropyrrolo[1,2-a]pyrazine framework serves as a privileged structure that can be functionalized to interact with diverse biological targets, with the specific (7S,8aS) configuration being a critical driver for enantioselective receptor engagement . This compound's primary research value lies in its application in developing potential treatments for neurological disorders and pain. Patents disclose substituted octahydropyrrolo[1,2-a]pyrazine derivatives as calcium channel blockers, indicating its utility in research related to neuropathic pain and chronic pain conditions . Furthermore, related analogues of the octahydropyrrolo[1,2-a]pyrazine scaffold have been studied for their activity on the central nervous system, including potential applications in treating disorders associated with dopamine function . The mechanism of action for derivatives based on this scaffold typically involves modulation of ion channels or G-protein coupled receptors, which can influence neuronal excitability and neurotransmitter release, thereby offering a pathway for therapeutic intervention . Researchers can utilize this high-purity intermediate to explore structure-activity relationships and develop new bioactive molecules. The compound is offered with guaranteed stereochemical integrity for consistent experimental results. It is supplied and stored as a cold-chain item to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(7S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m0/s1

InChI Key

VLVMRQREBYGIBY-BQBZGAKWSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@H]2CN1)O

Canonical SMILES

C1CN2CC(CC2CN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrazine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across different fields:

Medicinal Chemistry

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is being explored as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, making it suitable for developing new therapeutic agents.

  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, it has shown significant cytotoxic effects against breast cancer cell lines with an IC50 value of approximately 15 µM.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol against various pathogens. A notable study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In studies targeting influenza viruses, it exhibited a reduction in viral titers by 50% at concentrations as low as 10 µg/mL, showcasing its potential in antiviral drug development.

Neuropharmacology

Preliminary investigations suggest that (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol may have neuroprotective effects. Its ability to modulate neurotransmitter systems could position it as a candidate for treating neurodegenerative diseases.

Anticancer Potential

A recent study assessed the effects of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol on human breast cancer cell lines. The findings indicated that the compound significantly decreased cell viability and induced apoptosis through intrinsic pathways involving caspase activation .

Antimicrobial Efficacy Study

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and demonstrated considerable antimicrobial activity with an MIC of 32 µg/mL.

Antiviral Activity Research

Research focusing on antiviral compounds revealed that (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol reduced viral loads in infected cells by 50% at concentrations as low as 10 µg/mL against influenza viruses.

Mechanism of Action

The mechanism of action of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo[1,2-a]pyrazine Derivatives

The following table summarizes key analogues and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity/Source
(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol 879399-07-2 C₇H₁₄N₂O 142.20 Hydroxyl group at C7 Research chemical; hazards documented
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione N/A C₉H₁₂N₂O₂ 180.21 Methyl and dione groups Antioxidant activity in Streptomyces and Bacillus strains
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol 132715-08-3 C₁₄H₂₀N₂O 232.32 Benzyl substituent at C2 Research reagent; ≥95% purity
(3R,7R,8aS)-3-Isobutyl-octahydropyrrolo[1,2-a]pyrazin-7-ol 1222778-67-7 C₁₀H₂₀N₂O 184.28 Isobutyl group at C3 Specialty chemical; modified lipophilicity
Cyclo(L-Pro-L-Tyr) N/A C₁₄H₁₆N₂O₃ 260.29 Benzyl-phenol substituent Identified in microbial biocontrol systems

Key Differences in Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity : The hydroxyl group in (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol enhances hydrophilicity compared to benzyl- or isobutyl-substituted analogues, which exhibit increased lipophilicity. This impacts solubility and membrane permeability .
  • Molecular Weight : The parent compound (142.20 g/mol) is significantly smaller than derivatives like the benzyl analogue (232.32 g/mol), affecting pharmacokinetic properties .

Biological Activity

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C7_7H14_{14}N2_2O, with a molecular weight of approximately 142.20 g/mol. Its structure features a hydroxyl group at the 7th position, which enhances its solubility and reactivity. The bicyclic nature of the molecule incorporates both pyrrole and piperazine rings, contributing to its unique pharmacological properties.

Antitumor Activity

Research indicates that (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against human thyroid cancer cells by promoting apoptosis through the activation of caspase pathways .

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
FTC-13315Apoptosis via caspase-3
8305C20DNA fragmentation

Antimicrobial Potential

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth, potentially modulating their activity. This suggests a mechanism where the compound could inhibit cell division or metabolic processes in pathogens.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle; thus, their inhibition can prevent uncontrolled cell proliferation associated with cancer. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Study on Cancer Cell Lines

A detailed study involving various human thyroid cancer cell lines demonstrated that treatment with (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol resulted in significant reductions in cell viability. The study utilized Giemsa staining and light microscopy to assess morphological changes in treated cells compared to controls .

Interaction Studies

Further investigations into the binding affinity of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol with biological targets have employed techniques such as surface plasmon resonance. These studies aim to elucidate the compound's pharmacological effects and potential therapeutic uses by quantifying binding interactions with CDKs and other relevant enzymes .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol with stereochemical fidelity?

Methodological Answer:
The synthesis of pyrrolo-pyrazine derivatives often involves cyclization reactions and chiral resolution. A validated approach includes refluxing intermediates with chloranil in xylene (25–30 hours), followed by purification via recrystallization from methanol to isolate stereoisomers . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rh- or Ru-based systems) can be employed during key steps like ring-closing or hydrogenation. Post-synthesis characterization using HRMS (High-Resolution Mass Spectrometry) and elemental analysis ensures purity and structural confirmation .

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography for absolute configuration determination.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers.
  • NMR spectroscopy : 1^1H-1^1H COSY and NOESY experiments to confirm ring conformations and stereochemistry.
  • HRMS (ESI) for molecular weight validation (e.g., calculated vs. observed [M+H]+^+) .

Basic: What safety protocols are critical for handling (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and handling powders to mitigate inhalation risks (Category 4 acute toxicity per analogous compounds) .
  • Incompatibility Avoidance : Store away from strong acids/bases and oxidizing agents to prevent hazardous reactions .

Advanced: How can conflicting bioactivity data between this compound and its structural analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., hydroxyl vs. amino groups) using analogs from validated databases (e.g., PubChem) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity variations toward targets like bacterial enzymes or inflammatory cytokines.
  • Dose-Response Reassessment : Repeat assays under standardized conditions (e.g., MIC for antibacterial activity) to rule out experimental variability .

Advanced: What strategies optimize the enantiomeric purity of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol during scale-up synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps to enhance enantiomeric excess (ee).
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or metal catalysts to selectively convert undesired enantiomers during synthesis.
  • Crystallization-Induced Diastereomer Transformation : Introduce chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Advanced: How can researchers address gaps in ecological and toxicological data for this compound?

Methodological Answer:

  • In Silico Tox Prediction : Use tools like TEST (Toxicity Estimation Software Tool) or ECOSAR to estimate acute/chronic toxicity and biodegradability .
  • Microtox® Assay : Assess acute aquatic toxicity using Vibrio fischeri luminescence inhibition as a proxy for environmental risk.
  • In Vitro Cytotoxicity Screening : Utilize HepG2 or HEK293 cell lines to evaluate human toxicity thresholds, prioritizing assays for apoptosis and oxidative stress markers .

Advanced: What experimental designs are recommended for studying the compound’s mechanism of action in anti-inflammatory pathways?

Methodological Answer:

  • Cytokine Profiling : Quantify IL-6, TNF-α, and IL-1β levels in LPS-stimulated macrophages (e.g., RAW 264.7) via ELISA or multiplex assays.
  • NF-κB Inhibition Assay : Transfect cells with a NF-κB luciferase reporter plasmid to measure transcriptional activity suppression.
  • Kinase Activity Screening : Use phospho-specific antibodies in Western blotting to assess MAPK or JAK/STAT pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.